molecular formula C11H10FNO3 B1389070 (6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid CAS No. 933752-43-3

(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Cat. No.: B1389070
CAS No.: 933752-43-3
M. Wt: 223.2 g/mol
InChI Key: IRHQMKCLFAKTJU-UHFFFAOYSA-N
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Description

(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 can lead to the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory effects. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can impact cell growth and survival, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of COX-2 enzyme activity, which reduces the production of pro-inflammatory prostaglandins . Additionally, the compound can bind to specific receptors or proteins, leading to changes in gene expression and enzyme activity. For example, it may act as an agonist or antagonist for certain nuclear receptors, thereby influencing transcriptional regulation and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins may facilitate the compound’s distribution within tissues, affecting its accumulation and activity. The transport and distribution mechanisms of this compound are essential for understanding its pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(6-fluoro-1-methyl-2-oxo-3H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-13-9-4-6(12)2-3-7(9)8(11(13)16)5-10(14)15/h2-4,8H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHQMKCLFAKTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
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(6-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.